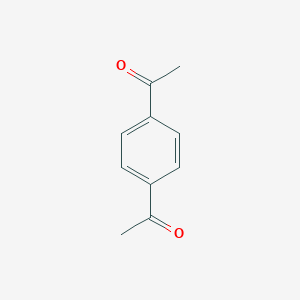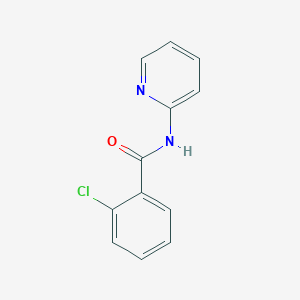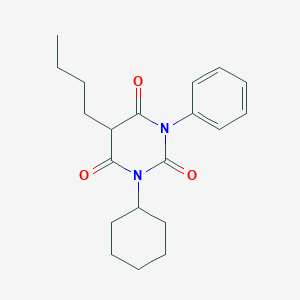
5-Butyl-1-cyclohexyl-3-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-1-cyclohexyl-3-phenylbarbituric acid, also known as phenobarbital, is a barbiturate drug that has been used for over a century as a sedative, hypnotic, and anticonvulsant medication. Despite its long history of use, phenobarbital continues to be an important drug in clinical practice due to its low cost, efficacy, and safety profile. In addition to its clinical uses, phenobarbital has also been extensively studied in the field of scientific research.
Mécanisme D'action
Phenobarbital acts as a positive allosteric modulator of the GABA receptor, binding to a specific site on the receptor and enhancing its affinity for GABA. This increases the inhibitory activity of the receptor, leading to a reduction in neuronal excitability and an overall sedative effect. In addition to its effects on the GABA receptor, 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and dopamine.
Effets Biochimiques Et Physiologiques
Phenobarbital has a number of biochemical and physiological effects, including sedation, hypnotic effects, anticonvulsant effects, and respiratory depression. These effects are mediated by the drug's ability to enhance the activity of the GABA receptor, leading to a reduction in neuronal excitability and an overall sedative effect. In addition to its effects on the central nervous system, 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl has also been shown to have effects on the liver, including the induction of drug-metabolizing enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Phenobarbital has a number of advantages for use in laboratory experiments, including its low cost, availability, and well-established mechanism of action. However, there are also limitations to its use, including the potential for drug interactions and the risk of toxicity at high doses. In addition, the sedative and hypnotic effects of 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl may confound experimental results, particularly in studies involving behavior or cognition.
Orientations Futures
There are a number of future directions for research involving 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl, including the development of new barbiturate derivatives with improved efficacy and safety profiles, the investigation of the drug's effects on other neurotransmitter systems, and the exploration of its potential therapeutic uses in conditions such as anxiety and depression. In addition, further research is needed to better understand the mechanisms underlying the drug's effects on the liver and to develop strategies for minimizing the risk of drug interactions and toxicity.
Méthodes De Synthèse
Phenobarbital can be synthesized through a variety of methods, including the Fischer indole synthesis and the Borsche-Drechsel cyclization. The Fischer indole synthesis involves the reaction of phenylhydrazine with diethyl malonate to form a hydrazone intermediate, which is then reacted with urea and a suitable alkyl halide to form the final product. The Borsche-Drechsel cyclization involves the reaction of a substituted urea with a suitable ketone or aldehyde to form a barbiturate intermediate, which is then reacted with an alkylating agent to form the final product.
Applications De Recherche Scientifique
Phenobarbital has been extensively studied in the field of scientific research due to its ability to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Phenobarbital acts as a positive allosteric modulator of the GABA receptor, increasing the affinity of the receptor for GABA and enhancing its inhibitory activity. This mechanism of action has been implicated in the anticonvulsant, sedative, and hypnotic effects of 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl.
Propriétés
Numéro CAS |
1048-69-7 |
|---|---|
Nom du produit |
5-Butyl-1-cyclohexyl-3-phenylbarbituric acid |
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
5-butyl-1-cyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H26N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,2-3,5,8-9,12-14H2,1H3 |
Clé InChI |
DWBNPGMYLAYNNJ-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canonique |
CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonymes |
5-Butyl-1-cyclohexyl-3-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



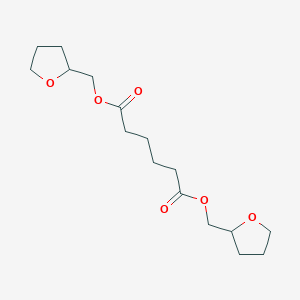
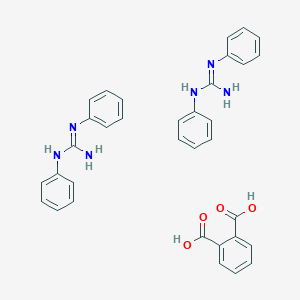
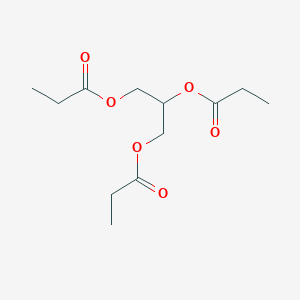
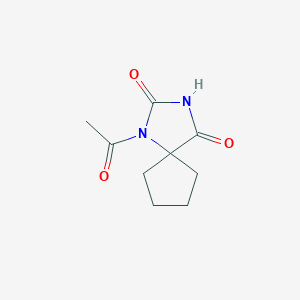
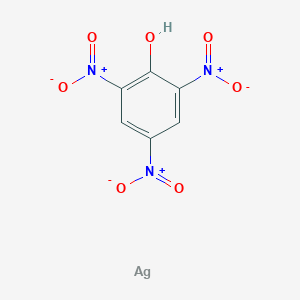
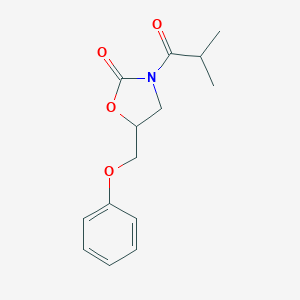
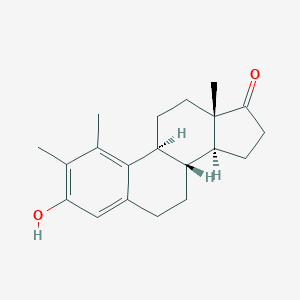
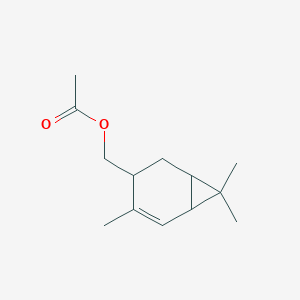
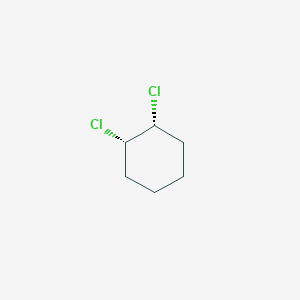
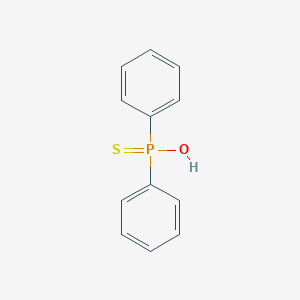
![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
